molecular formula C13H21BrN2O B7944712 4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine

4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine

Cat. No.: B7944712
M. Wt: 301.22 g/mol
InChI Key: ABUKKASNQMMFRO-UHFFFAOYSA-N
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Description

4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine is an organic compound characterized by the presence of bromine, tert-butyl, and propoxy groups attached to a benzene ring with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alkoxides.

    Electrophiles: Halogens, nitro groups, and sulfonyl groups.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation may produce a quinone derivative .

Scientific Research Applications

4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine is unique due to the combination of bromine, tert-butyl, and propoxy groups along with two amine groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-1-N-tert-butyl-5-propoxybenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrN2O/c1-5-6-17-12-8-11(16-13(2,3)4)10(15)7-9(12)14/h7-8,16H,5-6,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUKKASNQMMFRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)NC(C)(C)C)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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